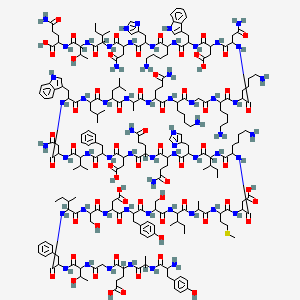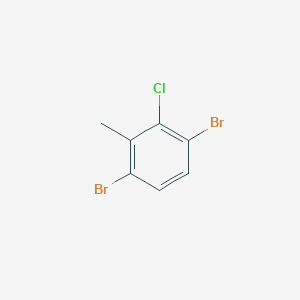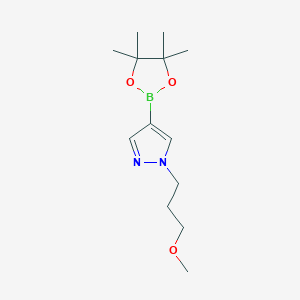
N-Isobutyl 3-fluorobenzylamine
Descripción general
Descripción
N-Isobutyl 3-fluorobenzylamine is a chemical compound with the CAS Number: 1019578-68-7 . Its molecular formula is C11H16FN and it has a molecular weight of 181.25 . The IUPAC name for this compound is N-(3-fluorobenzyl)-2-methyl-1-propanamine .
Molecular Structure Analysis
The molecular structure of this compound consists of an isobutyl group (a branched four-carbon alkyl group) attached to a nitrogen atom, which is also attached to a 3-fluorobenzyl group (a benzyl group with a fluorine atom at the 3-position) . The InChI code for this compound is 1S/C11H16FN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.25 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound, such as its boiling point, melting point, or solubility.Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
Fluorobenzylamine derivatives have been utilized in the derivatization of amino acids for enhanced detection and quantification using liquid chromatography/electrospray ionization mass spectrometry (HPLC/ESI-MS). This process improves the ionization efficiency and detection sensitivity of amino acids and peptides in mass spectrometric analysis (Zhongfa Liu et al., 2004).
Radiolabeling and Diagnostic Imaging
Compounds similar to N-Isobutyl 3-fluorobenzylamine have been developed for labeling proteins, including antibodies, with positron-emitting nuclides like fluorine-18. This enables the use of these labeled proteins in positron emission tomography (PET) imaging, a powerful technique for diagnosing and monitoring diseases (P. Garg et al., 1991).
Organic Synthesis
Fluorobenzylamine derivatives are used as intermediates in the synthesis of complex organic molecules. They can undergo various chemical reactions, including palladium-catalyzed C–H fluorination, to produce ortho-fluorinated benzylamines, which are valuable in developing pharmaceuticals and other biologically active compounds (Changpeng Chen et al., 2015).
Enzyme Activity Studies
Research has also explored the use of fluorobenzylamine-based probes for identifying and imaging specific enzyme activities within live bacterial cells. This application is crucial for understanding bacterial metabolism and can aid in the development of new antibiotics or bacterial growth inhibitors (Yubin Ji et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluorobenzylamine, suggests that it is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation . These hazards may be applicable to N-Isobutyl 3-fluorobenzylamine due to the structural similarity, but for specific safety and hazard information, it’s best to refer to the material safety data sheet (MSDS) for this compound.
Propiedades
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNBCVDBTLLOSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651442 | |
| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019578-68-7 | |
| Record name | N-[(3-Fluorophenyl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)







![Ethyl 6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B3026510.png)


![(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol](/img/structure/B3026517.png)
